4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Historical Context of Thienopyridine Derivatives in Drug Discovery
Thienopyridines have occupied a central role in medicinal chemistry since the mid-20th century, with their development marked by successive generations of antiplatelet agents and kinase inhibitors. The structural hybrid of thiophene and pyridine rings creates a privileged scaffold capable of diverse molecular interactions, particularly in modulating purinergic and enzymatic targets.
Structural Evolution and Therapeutic Applications
The prototypical thienopyridine ticlopidine, introduced in the 1970s, demonstrated the scaffold's capacity for irreversible P2Y12 receptor antagonism, revolutionizing antiplatelet therapy. Subsequent optimization yielded clopidogrel, which maintained efficacy while reducing hematological adverse effects through prodrug metabolism. Parallel developments in kinase inhibitor design revealed thienopyridines' utility in targeting ATP-binding pockets, as evidenced by selective Janus kinase 2 (Jak2) inhibitors showing >100-fold selectivity over related kinases.
Key Milestones in Thienopyridine Drug Development
The structural plasticity of the thienopyridine scaffold enables strategic modifications at positions 2, 4, and 7, allowing precise modulation of electronic properties and steric bulk. X-ray crystallographic studies of Jak2-thienopyridine complexes revealed that substituents at the 4-position critically influence kinase domain interactions through hydrophobic packing and hydrogen bonding networks.
Properties
CAS No. |
1170034-47-5 |
|---|---|
Molecular Formula |
C13H12FNS |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C13H12FNS/c14-10-3-1-9(2-4-10)13-11-6-8-16-12(11)5-7-15-13/h1-4,6,8,13,15H,5,7H2 |
InChI Key |
LJRZKBCXVFASGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of Thiophene Derivatives with Formaldehyde and Amine Precursors
Overview:
This method utilizes the condensation of 2-thiophene ethylamine with formaldehyde, followed by ring closure using acid-mediated cyclization to form the tetrahydrothieno[3,2-c]pyridine core, which is subsequently substituted with the 4-fluorophenyl group.
| Step | Description | Conditions | Key Reagents & Materials | Yield & Notes |
|---|---|---|---|---|
| 1. Formation of Imine | React 2-thiophene ethylamine with formaldehyde in an aqueous medium | 50-55°C, 20-30 hours | Formaldehyde, 2-thiophene ethylamine, water | Complete conversion to imine, high purity |
| 2. Cyclization | Drop the imine into a reaction vessel containing ethanol and hydrogen chloride to promote ring closure | 65-75°C, 4-8 hours | Ethanol, hydrogen chloride (gas or solution) | Formation of tetrahydrothieno[3,2-c]pyridine ring |
| 3. Introduction of 4-Fluorophenyl Group | Nucleophilic aromatic substitution or Suzuki coupling to attach the 4-fluorophenyl group at the desired position | Conditions vary; typically palladium-catalyzed coupling | 4-fluorophenylboronic acid or halide derivatives | Final compound with high selectivity |
- The process avoids harsh reagents, using ethanol and gaseous hydrogen chloride, which simplifies industrial scaling.
- The yields are generally high (>90%) with optimized conditions.
Route via N-Trityl or Protected Intermediates with Lithiation and Coupling
Overview:
This approach involves preparing a protected tetrahydrothieno[3,2-c]pyridine intermediate, followed by lithiation and coupling with 4-fluorophenyl derivatives.
| Step | Description | Conditions | Reagents & Materials | Notes |
|---|---|---|---|---|
| 1. Protection of Amine | Protect the amine group with benzothiazole-2-sulfonyl (Bts) or trityl groups | Dioxane, NaOH, room temperature | BtsCl | Ensures stability during subsequent steps |
| 2. Lithiation | React the protected intermediate with hexyl-lithium at low temperature | 0-5°C | Hexyl-lithium, THF | Precise temperature control is critical |
| 3. Coupling with 4-Fluorophenyl Derivative | Quench with 4-fluorophenylboronic acid or halide | Room temperature | Tributylborate, palladium catalyst | Yields a substituted tetrahydrothieno[3,2-c]pyridine |
Formaldehyde-Mediated Cyclization Using Thiophene Derivatives
Overview:
This method employs formaldehyde-mediated cyclization of thiophene derivatives bearing amino groups, followed by functionalization with the fluorophenyl group.
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1. Formation of Imine | React 2-thiophene ethylamine with formaldehyde | 50-55°C, 20-30 hours | Formaldehyde | Complete conversion to imine |
| 2. Cyclization & Ring Closure | Acid-catalyzed cyclization with ethanol and HCl | 65-75°C, 4-8 hours | Ethanol, HCl | Formation of tetrahydrothieno[3,2-c]pyridine core |
| 3. Aromatic Substitution | Attach 4-fluorophenyl group via Suzuki or similar coupling | Palladium catalysis | 4-fluorophenylboronic acid | Final product |
- This route is advantageous for synthesizing various derivatives with different substituents at the 2-position, including the fluorophenyl group.
Summary of Key Parameters and Data
| Parameter | Typical Range | Notes |
|---|---|---|
| Reaction temperature | 50-75°C | For cyclization and coupling steps |
| Reaction time | 20-30 hours | For imine formation; 4-8 hours for cyclization |
| Solvents | Ethanol, dichloroethane, THF | Chosen for solubility and reactivity |
| Yield | Generally >85% | Under optimized conditions |
Final Remarks
The synthesis of 4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be achieved through multiple routes, primarily involving the formation of the tetrahydrothieno[3,2-c]pyridine core via condensation and cyclization of thiophene derivatives with formaldehyde and amines, followed by aromatic substitution or coupling with fluorinated phenyl groups. Industrial processes favor methods that minimize waste, reduce reaction steps, and utilize readily available reagents, such as ethanol and hydrogen chloride, for salt formation.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in 4-(4-Fluorophenyl)-THTP enhances metabolic stability by reducing oxidative degradation at the para position compared to non-halogenated analogs like 4-(3-Methylphenyl)-THTP .
- Biological Activity : Prasugrel’s active metabolite (R-138727) demonstrates superior antiplatelet efficacy over 4-(4-Fluorophenyl)-THTP due to its covalent binding to the P2Y12 receptor via a thiol-disulfide exchange mechanism .
Biological Activity
4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₃H₁₂FNS
- Molecular Weight : 221.30 g/mol
- CAS Number : 93052043
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its pharmacological effects. The compound exhibits various activities that suggest its potential as a therapeutic agent.
Pharmacological Effects
- Anti-inflammatory Activity :
-
Antimicrobial Properties :
- Preliminary investigations have shown that related compounds exhibit antimicrobial activity against a range of pathogens. While specific data on this compound is limited, the structural similarities suggest it may possess similar properties.
- CNS Activity :
Case Study 1: Anti-inflammatory Mechanism
A study published in Pharmaceutical Biology focused on the synthesis and evaluation of various tetrahydrothieno derivatives for their anti-inflammatory properties. The results demonstrated that several compounds significantly inhibited LPS-induced TNF-alpha production in rat whole blood samples .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 10 | TNF-alpha inhibition |
| Compound B | 15 | TNF-alpha inhibition |
| This compound | TBD | TBD |
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various thienopyridine derivatives against common bacterial strains. While specific data on the fluorinated variant was not highlighted, the overall trend indicated that modifications to the phenyl group significantly enhanced activity against Gram-positive bacteria .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis methods often employ techniques such as cyclization and functional group modifications to achieve the desired structure.
Q & A
Q. What are the common synthetic routes for constructing the thieno[3,2-c]pyridine core in derivatives like 4-(4-fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
The core structure is typically synthesized via cyclization reactions. A modified Pictet-Spengler reaction is widely used, where 2-(2-thienyl)ethylamine reacts with a carbonyl compound (e.g., formaldehyde) under acidic conditions to form the tetrahydrothieno[3,2-c]pyridine scaffold. This method often employs trifluoroacetic acid (TFA) or titanium(IV) tetraisopropoxide as catalysts . Alternative routes include copper-catalyzed ring expansion of vinyl thiiranes followed by oxidation and deprotection .
Q. What analytical methods are critical for characterizing 4-(4-fluorophenyl)-substituted thieno[3,2-c]pyridine derivatives?
Key techniques include:
- NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing C-4 vs. C-5 substitution patterns) .
- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation .
- X-ray crystallography : To resolve conformational ambiguities, such as amide bond rotamers in derivatives .
Q. How does the introduction of a 4-fluorophenyl group affect the physicochemical properties of the thieno[3,2-c]pyridine scaffold?
The fluorophenyl group increases lipophilicity (LogP ~6.0, as seen in related trityl-protected analogs) and may enhance metabolic stability by reducing susceptibility to oxidative metabolism. However, steric effects from bulky substituents can influence ring puckering and intermolecular interactions .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing 4-substituted vs. 5-substituted thieno[3,2-c]pyridines?
Regioselectivity is controlled by:
- Protecting group chemistry : For example, trityl (triphenylmethyl) groups at C-5 direct substitution to C-4 .
- Reaction conditions : Phase-transfer catalysis or solvent polarity adjustments can favor specific intermediates .
- Catalytic systems : Iridium-catalyzed amination enables enantioselective installation of substituents at C-5 (e.g., but-3-en-2-yl groups) .
Q. How do structural modifications influence the pharmacological activity of thieno[3,2-c]pyridine derivatives?
- Substitution at C-4 : Electron-withdrawing groups (e.g., fluorophenyl) enhance binding to targets like P2RY12 (a platelet ADP receptor), as seen in antiplatelet drugs such as ticlopidine .
- Ring conformation : The boat-chair equilibrium of the tetrahydrothieno ring modulates interactions with cytochrome P450 enzymes (e.g., CYP2C19, CYP3A4), affecting metabolic stability .
Q. What computational methods are used to predict metabolic pathways for fluorophenyl-substituted thieno[3,2-c]pyridines?
- Docking studies : To identify CYP450 binding sites (e.g., CYP2C19-mediated oxidation of the thiophene ring) .
- QM/MM simulations : To model sulfonation or glucuronidation of the fluorophenyl group .
Contradictions and Limitations in Current Research
- Metabolic stability vs. activity : Fluorophenyl groups improve stability but may reduce affinity for certain targets (e.g., serotonin receptors) compared to chlorophenyl analogs .
- Stereochemical outcomes : Iridium-catalyzed methods achieve high enantioselectivity (>95% ee), but scalability remains challenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
